![molecular formula C6H8BrNS B11896190 5,6-Dihydro-4H-thieno[3,4-c]pyrrole Hydrobromide](/img/structure/B11896190.png)
5,6-Dihydro-4H-thieno[3,4-c]pyrrole Hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dihydro-4H-thieno[3,4-c]pyrrole Hydrobromide: is a heterocyclic compound with the molecular formula C6H8BrNS and a molecular weight of 206.10 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmacology due to its unique structural properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydro-4H-thieno[3,4-c]pyrrole Hydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of thieno[3,4-c]pyrrole with hydrobromic acid to yield the hydrobromide salt . The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions: 5,6-Dihydro-4H-thieno[3,4-c]pyrrole Hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert it into more reduced forms, often using reagents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromide site, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5,6-Dihydro-4H-thieno[3,4-c]pyrrole Hydrobromide is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. Research is ongoing to develop new drugs based on its structure for treating various diseases .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic semiconductors and photovoltaic cells. Its electronic properties make it suitable for these high-tech applications .
Mecanismo De Acción
The mechanism of action of 5,6-Dihydro-4H-thieno[3,4-c]pyrrole Hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparación Con Compuestos Similares
4H-Thieno[3,4-c]pyrrole, 1,3-dibromo-5,6-dihydro-5-octyl-: This compound has similar structural features but with additional bromine atoms and an octyl group, which may alter its reactivity and applications.
Thieno[3,4-c]pyrrole-4,6-dione: This compound is used in the synthesis of conjugated polymers for organic photovoltaic cells, highlighting its importance in material science.
Uniqueness: 5,6-Dihydro-4H-thieno[3,4-c]pyrrole Hydrobromide is unique due to its specific electronic properties and reactivity, making it a versatile compound for various scientific and industrial applications. Its ability to undergo diverse chemical reactions and form stable derivatives sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C6H8BrNS |
|---|---|
Peso molecular |
206.11 g/mol |
Nombre IUPAC |
5,6-dihydro-4H-thieno[3,4-c]pyrrole;hydrobromide |
InChI |
InChI=1S/C6H7NS.BrH/c1-5-3-8-4-6(5)2-7-1;/h3-4,7H,1-2H2;1H |
Clave InChI |
ACNVDRGRRUAWIT-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CSC=C2CN1.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


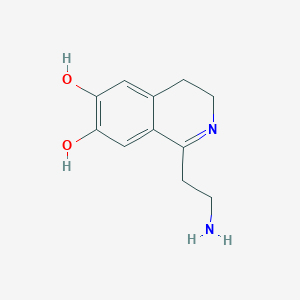
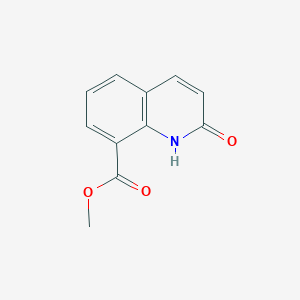


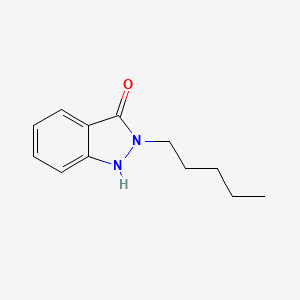
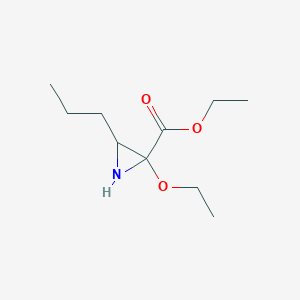

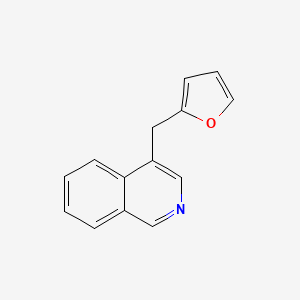



![2-Benzyl-2,6-diazaspiro[3.4]octane](/img/structure/B11896178.png)


